molecular formula C6H14N2O2 B13509904 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

Cat. No.: B13509904
M. Wt: 146.19 g/mol
InChI Key: MKNWKCTWWCXBLS-ZCFIWIBFSA-N
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Description

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is a chemical compound with the molecular formula C6H13NO2 It is a derivative of butanol, featuring a nitrosoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- typically involves the reaction of 3-methyl-2-butanone with nitrosating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the nitrosoamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosoamino group to an amino group.

    Substitution: The compound can participate in substitution reactions where the nitrosoamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Oxides and ketones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the nitrosoamino group.

Scientific Research Applications

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamino group can participate in various biochemical pathways, leading to specific biological effects. The compound’s activity is influenced by its ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol, 3-methyl-: A simpler analog without the nitrosoamino group.

    2-Methyl-1-butanol: Another isomer with different structural properties.

    Isoamyl alcohol: A related compound with similar uses in industry and research.

Uniqueness

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- is unique due to the presence of the nitrosoamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide

InChI

InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m1/s1

InChI Key

MKNWKCTWWCXBLS-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@@H](CO)N(C)N=O

Canonical SMILES

CC(C)C(CO)N(C)N=O

Origin of Product

United States

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